Meropenem-d6
Overview
Description
Meropenem-d6 is a deuterium labelled carbapenem antibiotic . It is intended for use as an internal standard for the quantification of meropenem . It is active against clinical isolates of Gram-positive and Gram-negative bacteria in vitro .
Synthesis Analysis
In the hydrogenation synthesis of meropenem, the Pd/AC-U catalyst provided a higher meropenem yield and lower amounts of impurities in the meropenem product than the other catalysts . The nitrogenous groups not only provided efficient anchoring sites for Pd nanoparticles, improving the reaction activity, but also reduced the side reactions, decreasing the impurity content in the product .Molecular Structure Analysis
The molecular formula of Meropenem-d6 is C17H19D6N3O5S . The InChi Code is InChI=1S/C17H25N3O5S/c1-7-12-11 (8 (2)21)16 (23)20 (12)13 (17 (24)25)14 (7)26-9-5-10 (18-6-9)15 (22)19 (3)4/h7-12,18,21H,5-6H2,1-4H3, (H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 .Chemical Reactions Analysis
Meropenem-d6 is a carbapenem antibiotic that inhibits cell wall synthesis by binding to several penicillin-binding proteins, resulting in defective cell walls & osmotically unstable organisms susceptible to cell lysis .Physical And Chemical Properties Analysis
The molecular weight of Meropenem-d6 is 389.5 . It is a solid substance . It is slightly soluble in methanol .Scientific Research Applications
Stability of Meropenem in Plasma vs. Dried Blood Spots : Meropenem-d6 was used as an internal standard in a study assessing the stability of meropenem in dried blood spots (DBS) compared to plasma. This research found that meropenem is more stable in DBS, facilitating easier transport between clinics and laboratories for therapeutic drug monitoring (TDM). It concluded that DBS could be potentially applicable for TDM purposes (Martens-Lobenhoffer et al., 2019).
Dried Plasma Spot-Based LC–MS/MS Method for Monitoring Meropenem : Another study utilized meropenem-d6 as an internal standard to develop a dried plasma spot (DPS) based liquid chromatography-tandem mass spectrometry (LC–MS/MS) method. This method is useful for monitoring meropenem in the blood of patients receiving treatment for complicated and serious infections (Cao et al., 2022).
Pharmacokinetics and Pharmacodynamics of Meropenem in Elderly Chinese with Lower Respiratory Tract Infections : This study aimed to develop a pharmacokinetic model of meropenem using patient data to explore its clinical pharmacodynamics in treating lower respiratory tract infections in elderly Chinese patients. Meropenem-d6 was likely used as an analytical tool in this research (Zhou et al., 2011).
Population Pharmacokinetics of Meropenem in Critically Ill Patients Undergoing Continuous Renal Replacement Therapy : This study developed a population pharmacokinetic model of meropenem in critically ill patients undergoing continuous renal replacement therapy. Meropenem-d6, as an internal standard, would have been crucial in the analytical process of this research (Isla et al., 2008).
Influence of Acylpeptide Hydrolase Polymorphisms on Valproic Acid Level in Chinese Epilepsy Patients : This study explored how acylpeptide hydrolase polymorphisms affect valproic acid plasma concentration in Chinese epilepsy patients. Meropenem-d6 was used to analyze urinary valproic acid-d6 β-D-glucuronide concentration, indicating its role in understanding drug-drug interactions (Wen et al., 2016).
Safety And Hazards
Future Directions
There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against Carbapenem-resistant Enterobacterales (CRE), including ceftazidime-avibactam, meropenem-vaborbactam, imipenem-relebactam, cefiderocol, and novel aminoglycosides and tetracyclines . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .
properties
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJNNHOOLUXYBV-ZSJYILIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meropenem-d6 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.